molecular formula C7H6ClN3 B11915938 6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B11915938
M. Wt: 167.59 g/mol
InChI Key: LAFWAQZDPZKEGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound characterized by a fused triazole and pyridine ring system. The substituents at positions 5 (methyl) and 6 (chlorine) modulate its physicochemical and biological properties.

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

6-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6ClN3/c1-5-6(8)2-3-7-9-4-10-11(5)7/h2-4H,1H3

InChI Key

LAFWAQZDPZKEGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NC=NN12)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 2-aminopyridines with formamidoximes under mild reaction conditions using trifluoroacetic anhydride . Another approach includes the use of N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the triazole ring.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_7H6_6ClN3_3
  • Molecular Weight : 183.59 g/mol
  • CAS Number : 41449-95-0

The compound features a triazole ring fused to a pyridine structure, which contributes to its biological activity and potential applications in drug development.

Anticancer Activity

Recent studies have highlighted the potential of 6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression. Inhibitors of IDO1 can enhance the immune response against tumors and are being explored for use in cancer immunotherapy. The compound has shown promising results in preclinical models, demonstrating sub-micromolar potency and high selectivity towards IDO1 over other heme-containing enzymes .

Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens. A study reported that derivatives of triazolo-pyridines showed significant activity against bacterial strains, suggesting that modifications to the triazole moiety could enhance efficacy. This opens avenues for developing new antibiotics based on this scaffold .

Neuroprotective Effects

Research indicates that compounds with triazolo-pyridine structures may possess neuroprotective properties. For instance, derivatives have been studied for their ability to mitigate neurodegenerative processes, potentially offering therapeutic strategies for conditions like Alzheimer's disease .

Coordination Chemistry

6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine has been utilized in the synthesis of metal complexes, particularly with transition metals like copper(II). These complexes exhibit unique magnetic and electronic properties that are valuable for applications in catalysis and materials science .

Organic Electronics

The compound's electronic properties make it a candidate for use in organic electronic devices. Its ability to form stable thin films could be leveraged in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where efficient charge transport is crucial .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityPMC9291769Sub-micromolar potency against IDO1
Antimicrobial ActivityParchemEffective against multiple bacterial strains
Neuroprotective EffectsACS PublicationsPotential benefits in neurodegenerative diseases
Coordination ChemistryResearchGateUnique properties of metal complexes
Organic ElectronicsPubChemStability in thin films for electronic applications

Mechanism of Action

The mechanism of action of 6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Structural Features :

  • Core : [1,2,4]Triazolo[1,5-a]pyridine.
  • Substituents : Methyl (-CH₃) at position 5 and chlorine (-Cl) at position 4.
  • Molecular Formula : C₆H₅ClN₄ (inferred from pyridine-based analogs).
  • Molecular Weight : ~168.58 g/mol (similar to pyrimidine analog in ).

This compound’s synthetic routes may involve transition metal catalysis (e.g., Suzuki coupling for halogenated derivatives ) or metal-free protocols (e.g., microwave-assisted tandem reactions ). Its biological relevance is suggested by the pharmacological activities of related triazolopyridines, such as kinase inhibition and antimicrobial effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 6-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Key Applications/Activities
6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine N/A C₆H₅ClN₄ 168.58* 5-CH₃, 6-Cl Research target (inferred)
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine 24415-66-5 C₆H₅ClN₄ 168.58 5-CH₃, 7-Cl (pyrimidine core) Pharmaceuticals, agrochemicals
6-Bromo-5-methyl-2-(pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridine 1823259-61-5 C₁₁H₁₂BrN₅ 281.15 5-CH₃, 6-Br, 2-pyrrolidinyl Pharmaceutical intermediates
2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine 1784176-14-2 C₆H₃BrClN₃ 232.47 5-Cl, 2-Br Research (kinase/DNA interaction studies)
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine N/A C₆H₄BrN₃ 203.02 6-Br Chemical synthesis (Suzuki coupling precursor)

Notes:

  • Substituent Position : Chlorine at position 6 (pyridine) vs. 7 (pyrimidine) alters electronic distribution and steric effects, impacting receptor binding .
  • Halogen Type : Bromine (larger atomic radius) at position 6 (e.g., 6-Bromo-5-methyl) may enhance lipophilicity compared to chlorine, influencing pharmacokinetics .
  • Functional Groups : Pyrrolidinyl substituents (e.g., in 6-Bromo-5-methyl-2-pyrrolidinyl) improve solubility and bioavailability .

Key Observations :

  • Microwave Synthesis : Offers rapid, eco-friendly access to triazolopyridines but may require optimization for halogenated derivatives .
  • Transition Metal Catalysis : Suzuki coupling enables precise functionalization but faces challenges in catalyst cost and recycling .

Physicochemical Properties

Property 6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine 6-Bromo-5-methyl-2-pyrrolidinyl derivative
Solubility Moderate in DMF/EtOAc (inferred) Soluble in polar aprotic solvents High (due to pyrrolidinyl group)
Melting Point ~150–160°C (estimated) 152–154°C 281.15°C
LogP (lipophilicity) ~1.8 (predicted) 1.5 2.3

Biological Activity

6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : 6-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
  • Molecular Formula : C7H6ClN3
  • Molecular Weight : 167.6 g/mol
  • CAS Number : 2155875-62-8

The compound features a triazole ring fused with a pyridine moiety, contributing to its biological activity. The chlorine and methyl substituents are critical for its pharmacological effects.

Synthesis

The synthesis of 6-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine typically involves cyclization reactions of appropriate precursors under controlled conditions. Various methods have been reported, including microwave-assisted synthesis which enhances yield and reduces reaction time.

Anticancer Activity

Research has shown that 6-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine exhibits significant anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) through mechanisms involving the modulation of apoptotic markers like PARP and Bcl-2 levels. Notably, the compound increased cleaved PARP and caspase-3 levels while decreasing Bcl-2 expression, indicating a shift towards pro-apoptotic signaling pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed promising activity against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antiviral Potential

Recent studies have explored the antiviral activity of 6-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine against various viruses. In particular, it has been tested against influenza A virus with positive results in inhibiting viral replication in vitro . This suggests that the compound may serve as a lead structure for developing antiviral agents.

Case Studies and Research Findings

StudyFindings
In vitro cytotoxicity assays Demonstrated significant apoptosis induction in MDA-MB-231 cells with IC50 values lower than standard chemotherapeutics .
Antimicrobial tests Showed effectiveness against multiple pathogenic bacteria; specific MIC values were determined for various strains .
Antiviral assays Inhibited influenza A virus replication in MDCK cells; further exploration needed for clinical relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.